Azulene, 5,6-dimethyl-
CAS No.: 10556-12-4
Cat. No.: VC20975290
Molecular Formula: C12H12
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10556-12-4 |
|---|---|
| Molecular Formula | C12H12 |
| Molecular Weight | 156.22 g/mol |
| IUPAC Name | 5,6-dimethylazulene |
| Standard InChI | InChI=1S/C12H12/c1-9-6-7-11-4-3-5-12(11)8-10(9)2/h3-8H,1-2H3 |
| Standard InChI Key | VHVMFXXBOBUTCJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C2C=CC=C2C=C1C |
| Canonical SMILES | CC1=CC=C2C=CC=C2C=C1C |
Introduction
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₂ |
| Molecular Weight | 156.2237 g/mol |
| CAS Registry Number | 10556-12-4 |
| IUPAC Standard InChIKey | VHVMFXXBOBUTCJ-UHFFFAOYSA-N |
| Unlike conventional aromatic compounds that follow Hückel's rule with (4n+2) π electrons distributed symmetrically, azulenes exhibit a dipolar character with an electron-rich five-membered ring and an electron-deficient seven-membered ring. This electronic asymmetry is responsible for many of the interesting properties observed in 5,6-dimethylazulene and related azulene derivatives. |
Physical and Chemical Properties
Electronic Structure and Spectroscopic Data
The electronic structure of 5,6-dimethylazulene features a unique distribution of π-electrons that contributes to its distinctive spectroscopic properties. Among the most significant electronic parameters is its ionization energy, which has been precisely determined through photoelectron spectroscopy studies.
Molecular Orbital Configuration
The molecular orbital configuration of 5,6-dimethylazulene deviates from typical aromatic compounds. The methyl substituents at positions 5 and 6 induce localized perturbations in the π-electron system, influencing the energy levels of frontier orbitals. This configuration contributes to the compound's unique absorption and emission properties, which are significant for various applications in chemical and materials science .
The presence of these methyl groups also induces specific hypsochromic shifts in the electronic transitions of the azulene radical cations, as documented in detailed spectroscopic studies comparing various azulene derivatives .
Solid-State Properties
In the solid state, 5,6-dimethylazulene exhibits interesting physical characteristics. When prepared as thin films, azulene derivatives typically show absorption spectra similar to those in solution but with notable bathochromic shifts (approximately 13-24 nm toward longer wavelengths) due to intermolecular interactions in the solid state . This property is particularly relevant for potential applications in materials science and optoelectronic devices.
Synthesis Methods
Several methods have been developed for the synthesis of 5,6-dimethylazulene, with varying approaches depending on the starting materials and desired scale.
Synthesis from 5,6-Dimethylindan
One well-established method for the preparation of 5,6-dimethylazulene involves using 5,6-dimethylindan as the starting material. This synthetic route employs the diazoacetic ester method, which proceeds through several intermediates to yield the final azulene product . The reaction pathway can be summarized as:
5,6-Dimethylindan → Intermediate complexes → 5,6-Dimethylazulene
During this process, methyl 5,6-dimethyl-2-indanylacetate is also obtained as a secondary product. The structure of this by-product has been confirmed through detailed 220 MHz NMR spectroscopy analysis .
Cyclohepta[b]furan-Based Synthesis
Another synthetic approach involves the reaction of 2H-cyclohepta[b]furan-2-ones with appropriate olefins or active methylene compounds. While this method is more general for azulene derivatives, it can be adapted for the synthesis of 5,6-dimethylazulene by employing suitably substituted starting materials .
The reaction typically proceeds through [8+2] cycloaddition, followed by decarboxylation to resolve strain in the intermediate structure. The general mechanism involves:
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Formation of a strained cycloadduct
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Decarboxylation to form an intermediate
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Elimination of alcohol to produce the azulene ring system
This method is particularly versatile as it allows for the introduction of various functional groups at different positions of the azulene framework, including the possibility of installing methyl groups at positions 5 and 6 .
Modern Synthetic Approaches
Contemporary approaches to synthesizing 5,6-dimethylazulene have focused on improving yield, selectivity, and environmental impact. These methods often involve:
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Catalytic processes that enhance regioselectivity
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Milder reaction conditions to improve functional group tolerance
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More sustainable reagents and solvents
These advancements have made the preparation of 5,6-dimethylazulene more efficient and accessible for research applications .
Applications and Research Findings
Biomedical Applications
Recent research has revealed significant potential applications for azulene derivatives, including 5,6-dimethylazulene, in biomedical fields. In particular, the compound shares structural features with other azulene derivatives that have demonstrated promising bioactivities.
Applications in Materials Science
The unique electronic properties of azulenes, including 5,6-dimethylazulene, make them interesting candidates for applications in materials science. The distinctive absorption characteristics, particularly in the visible region of the spectrum, have led to investigations into their potential use in organic electronic devices .
In thin-film states, azulene derivatives exhibit absorption spectra similar to those in solution but with bathochromic shifts due to intermolecular interactions. This property could be exploited in the development of photovoltaic cells, organic light-emitting diodes (OLEDs), and other optoelectronic devices .
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